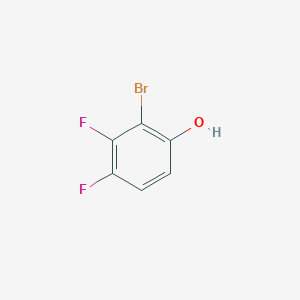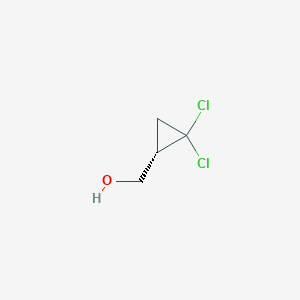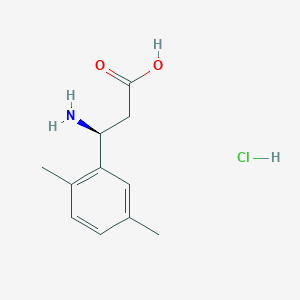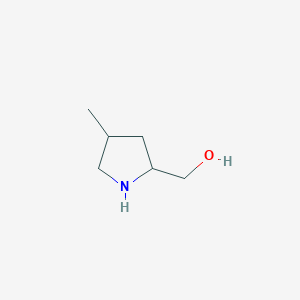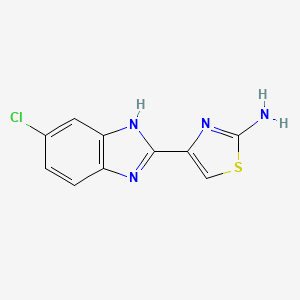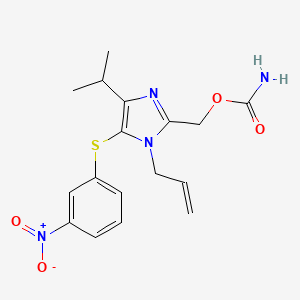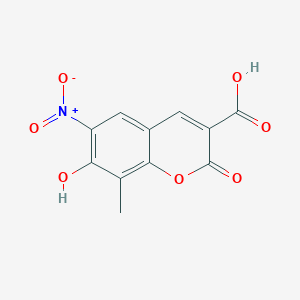
7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria
Méthodes De Préparation
The synthesis of 7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Knoevenagel condensation of 7-hydroxy-4-methylcoumarin with nitro-substituted benzaldehydes in the presence of a base such as piperidine . The reaction conditions often require refluxing in a suitable solvent like ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of green chemistry approaches such as solvent-free reactions or the use of environmentally benign catalysts .
Analyse Des Réactions Chimiques
7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group at position 6 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The carboxylic acid group at position 3 can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized coumarin derivatives .
Applications De Recherche Scientifique
7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: It is used in the study of enzyme inhibition, particularly those enzymes involved in oxidative stress and inflammation.
Medicine: Its derivatives have shown potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the development of fluorescent probes and dyes due to its chromophoric properties.
Mécanisme D'action
The biological activity of 7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and nitro groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. For example, the compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby exerting antioxidant effects . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid include other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent probes and as a precursor in synthetic chemistry.
6-Nitrocoumarin: Exhibits similar nitro substitution and is used in studies of electron transfer and photophysical properties.
8-Methylcoumarin: Shares the methyl substitution and is used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H7NO7 |
|---|---|
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
7-hydroxy-8-methyl-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO7/c1-4-8(13)7(12(17)18)3-5-2-6(10(14)15)11(16)19-9(4)5/h2-3,13H,1H3,(H,14,15) |
Clé InChI |
RPESIEXWDIUDCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1O)[N+](=O)[O-])C=C(C(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


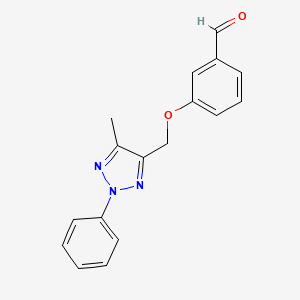
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
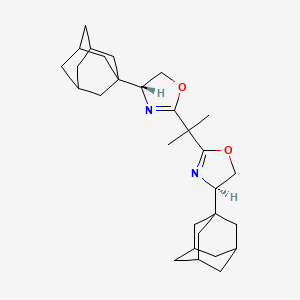
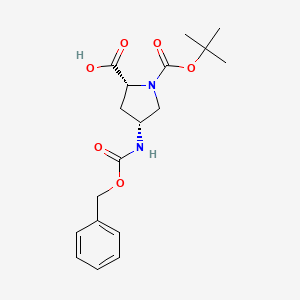
![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)

![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
